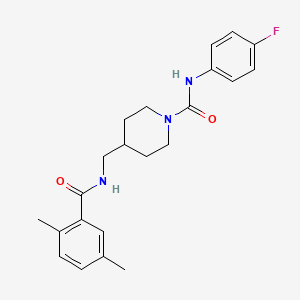

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2,5-dimethylbenzoyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-15-3-4-16(2)20(13-15)21(27)24-14-17-9-11-26(12-10-17)22(28)25-19-7-5-18(23)6-8-19/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQMGXPINNGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Dimethylbenzamido Moiety: The dimethylbenzamido group can be attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in cancer treatment. It has been investigated as a potential inhibitor of specific kinases involved in cellular proliferation. For instance, compounds with similar structures have shown efficacy against RET (rearranged during transfection) kinase, which is implicated in various cancers. Research indicates that derivatives exhibiting structural similarities to 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide could inhibit RET activity and reduce tumor growth in preclinical models .

Neurodegenerative Diseases

The compound has also been studied for its effects on neuroinflammation and neurodegenerative diseases. Inhibitors of monoacylglycerol lipase (MAGL), a target for treating conditions like Alzheimer's and Parkinson's disease, have shown promise. Similar compounds have been reported to alleviate symptoms associated with these diseases by modulating endocannabinoid signaling pathways .

Pain Management

Research into opioid-neuropeptide hybrids has highlighted the potential for compounds like this compound to serve as analgesics with reduced side effects compared to traditional opioids. The compound's ability to interact with multiple receptor types suggests a beneficial profile in pain management .

Case Studies

Several studies have documented the efficacy of related compounds:

- RET Kinase Inhibition : A study demonstrated that a series of benzamide derivatives effectively inhibited RET kinase activity, leading to reduced proliferation of RET-driven tumors. This suggests that similar piperidine derivatives could be developed as targeted therapies for RET-positive cancers .

- Neuroinflammation : In a preclinical model, a related compound was shown to significantly decrease markers of neuroinflammation and improve cognitive function in mice with induced neurodegeneration. This study underscores the potential of piperidine-based compounds in addressing neurodegenerative conditions .

Data Tables

Mechanism of Action

The mechanism of action of 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,5-dimethylbenzamido)methyl)-N-(4-chlorophenyl)piperidine-1-carboxamide

- 4-((2,5-dimethylbenzamido)methyl)-N-(4-bromophenyl)piperidine-1-carboxamide

- 4-((2,5-dimethylbenzamido)methyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 4-((2,5-dimethylbenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 313.39 g/mol. The structure features a piperidine ring substituted with a fluorophenyl group and a dimethylbenzamide moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific biological activity of this compound may involve:

- Inhibition of Kinases : Many piperidine derivatives have been shown to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer cell proliferation.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell growth.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various piperidine derivatives on human malignant cells. The compound demonstrated significant toxicity against promyelocytic leukemia HL-60 cells, with a selectivity index indicating higher toxicity to malignant cells compared to non-malignant cells .

Case Study 2: Mechanism Exploration

Further investigation into the mechanism revealed that the compound could inhibit specific kinases that are overexpressed in certain cancers. This inhibition led to reduced cell proliferation and increased apoptosis in treated cell lines .

Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for developing new anticancer therapies. Its structural features allow for interactions with multiple biological targets, which could be exploited for therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.